molecular formula C11H12N2O2 B1353900 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-30-5

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1353900
CAS No.: 70705-30-5
M. Wt: 204.22 g/mol
InChI Key: BFYXMAOPTOBSJZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as proteins and DNA .

Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing downstream cellular processes. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is on cell signaling pathways, where it can modulate the activity of key signaling proteins such as kinases and phosphatases. This modulation can lead to alterations in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

In addition to its effects on cell signaling, this compound can influence cellular metabolism. By interacting with metabolic enzymes, this compound can alter the flux of metabolic pathways, leading to changes in the levels of metabolites and energy production. These metabolic changes can have downstream effects on cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific active sites on enzymes and proteins. This binding can result in either inhibition or activation of the target enzyme or protein, depending on the nature of the interaction .

For example, the binding of this compound to cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. These interactions can result in the formation of adducts with proteins and DNA, potentially leading to changes in their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade over time when exposed to light or heat .

Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. These effects can include changes in cell viability, alterations in gene expression, and modulation of cellular metabolism. The temporal aspect of these effects is crucial for understanding the long-term impact of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, the effects become more pronounced, potentially leading to toxic or adverse effects .

Studies in animal models have shown that high doses of this compound can result in significant alterations in cellular function, including changes in gene expression, disruption of metabolic pathways, and induction of apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. One of the key enzymes involved is cytochrome P450, which plays a crucial role in the metabolism of this compound. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various metabolic reactions .

Additionally, this compound can influence the levels of metabolites in specific pathways, thereby affecting metabolic flux. These changes in metabolite levels can have downstream effects on cellular function and viability, highlighting the importance of understanding the metabolic pathways involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation .

Chemical Reactions Analysis

Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYXMAOPTOBSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502501
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70705-30-5
Record name Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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